molecular formula C25H22N8O2 B10894843 N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-phenoxy-1,3,5-triazin-2-amine

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-phenoxy-1,3,5-triazin-2-amine

Cat. No.: B10894843
M. Wt: 466.5 g/mol
InChI Key: WTYVVKJRPGCVTB-CVKSISIWSA-N
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Description

1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that features a naphthaldehyde core linked to a triazine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions depending on the desired product.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C25H22N8O2

Molecular Weight

466.5 g/mol

IUPAC Name

2-N-methyl-2-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-N-[(E)-naphthalen-1-ylmethylideneamino]-6-phenoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H22N8O2/c1-17-22(32-35-31-17)16-33(2)24-27-23(28-25(29-24)34-20-12-4-3-5-13-20)30-26-15-19-11-8-10-18-9-6-7-14-21(18)19/h3-15H,16H2,1-2H3,(H,27,28,29,30)/b26-15+

InChI Key

WTYVVKJRPGCVTB-CVKSISIWSA-N

Isomeric SMILES

CC1=NON=C1CN(C)C2=NC(=NC(=N2)N/N=C/C3=CC=CC4=CC=CC=C43)OC5=CC=CC=C5

Canonical SMILES

CC1=NON=C1CN(C)C2=NC(=NC(=N2)NN=CC3=CC=CC4=CC=CC=C43)OC5=CC=CC=C5

Origin of Product

United States

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